molecular formula C7H3F3INO2 B1319186 1-Iodo-4-nitro-2-(trifluoromethyl)benzene CAS No. 400-75-9

1-Iodo-4-nitro-2-(trifluoromethyl)benzene

Cat. No. B1319186
CAS RN: 400-75-9
M. Wt: 317 g/mol
InChI Key: HUFFQIQKEINJNA-UHFFFAOYSA-N
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Description

1-Iodo-4-nitro-2-(trifluoromethyl)benzene is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Its molecular formula is C7H3F3INO2 .


Molecular Structure Analysis

The molecular structure of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene consists of a benzene ring with iodine, nitro, and trifluoromethyl groups attached. The molecular weight of the compound is 317.007 .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Benzimidazoles and Other Heterocycles : 1-Iodo-4-nitro-2-(trifluoromethyl)benzene serves as a precursor in the synthesis of various benzimidazoles, quinoxalines, and benzotriazoles. These compounds have significant applications in the pharmaceutical and chemical industries (Pastýříková et al., 2012).

  • Preparation of Liquid Crystal Intermediates : It is used in the synthesis of intermediates for azobenzene liquid crystals. These materials are vital in the development of advanced display technologies and optical devices (Wang et al., 2014).

  • Derivatization Reagent for Biogenic Amines : This compound is used as a derivatization reagent in the chromatographic determination of biogenic amines in wines. This is important for quality control and health-related aspects of wine consumption (Jastrzębska et al., 2016).

Nanotechnology and Materials Science

  • Construction of Nanowires : Studies have shown the potential of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene inconstructing nanowires on graphite surfaces. This application is significant in the field of nanotechnology and materials science, contributing to the development of novel nanomaterials and electronic devices (Jiang et al., 2007).

Analytical Chemistry

  • Spectroscopic Investigations : The compound has been extensively studied through spectroscopic techniques such as FT-IR and FT-Raman. These studies contribute to the understanding of its molecular and electronic properties, which are crucial in analytical chemistry and materials characterization (Saravanan et al., 2014).

Environmental and Green Chemistry

  • Catalysis in Green Chemistry : The compound is used in molecular iodine-catalyzed reductive redox cyclization processes. This application is relevant in green chemistry, offering environmentally friendly methods for synthesizing valuable heterocyclic compounds (Nguyen et al., 2016).

Safety And Hazards

1-Iodo-4-nitro-2-(trifluoromethyl)benzene is considered hazardous. It is a combustible liquid that may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-iodo-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFFQIQKEINJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598238
Record name 1-Iodo-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-4-nitro-2-(trifluoromethyl)benzene

CAS RN

400-75-9
Record name 1-Iodo-4-nitro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-4-nitro-2-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 3.1 g (15.0 mmol) of 2-amino-5-nitrobenzotrifluoride in 60 mL of 40% (v/v) H2SO4 stirred in an ice-bath was added dropwise a solution of 2.1 g (30.4 mmol) of NaNO2 in 10 mL of H2O. The resulting yellow solution was stirred in an ice-bath for 1 h and it was added dropwise into a well stirred solution of 10 g of NaI in 250 mL of H2O cooled in an ice bath. Gas releasing and precipitate was observed. The mixture was stirred overnight at 25° C., filtered and washed by water, and dried to leave pale yellow solid (4.5 g, 94%), mp 81°-82° C. 1H NMR (CDCl3), 8.047 (dd, 1), 8.272 (d, 1), 8.483 (d, 1).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Barone, ACE Graziano, A Marrazzo, P Gemmellaro… - Molecular …, 2013 - Springer
The aim of this work was to evaluate the potential anti-inflammatory activity of eleven (5–15) new synthesized derivatives of benzo-thieno[3,2-d]pyrimidine on two cell models, namely …
Number of citations: 16 link.springer.com
M Barone, A Catalfo - Arabian Journal of Chemistry, 2017 - Elsevier
An efficient approach for the synthesis of 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives has been developed. The key compound isothiocyanate was prepared through a simple …
Number of citations: 3 www.sciencedirect.com

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